What is 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid?
What is 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid?
Title: 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid: A Comprehensive Technical Guide for Drug Development and Synthetic Chemistry
Executive Summary
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid (CAS: 1239758-91-8) is a highly functionalized, bifunctional heterocyclic building block[1]. Featuring an isoxazole core, a reactive C4-acetic acid linker, and a C5-chlorine synthetic handle, this molecule is engineered for advanced medicinal chemistry applications. This whitepaper provides a rigorous analysis of its physicochemical properties, mechanistic utility, and validated experimental protocols for integration into drug discovery pipelines.
Chemical Identity and Structural Profiling
The compound belongs to the 1,2-oxazole (isoxazole) family, a class of heterocycles frequently deployed as bioisosteres for amides and aromatic rings in pharmaceutical design[2].
Table 1: Physicochemical and Computational Data
| Property | Value |
|---|---|
| Chemical Name | 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid |
| CAS Number | 1239758-91-8 |
| Molecular Formula | C6H6ClNO3 |
| Molecular Weight | 175.57 g/mol |
| Canonical SMILES | O=C(O)CC1=C(Cl)ON=C1C |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Mechanistic Role and Reactivity Profile
Expertise & Experience: The Causality of Structural Design The selection of 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetic acid over its direct carboxylic acid counterpart (e.g., 5-chloro-3-methylisoxazole-4-carboxylic acid) is a deliberate design choice. The insertion of the methylene spacer (-CH2-) at the C4 position decouples the carboxylate's resonance from the isoxazole π-system. This structural modification increases the pKa of the acid, enhances the nucleophilicity of the resulting carboxylate, and introduces a critical sp³ rotational axis. In target binding, this flexibility allows the synthesized amide to navigate constrained binding pockets—such as kinase hinge regions—without the rigid steric clash typical of direct aryl-amides.
Furthermore, the C5-chlorine atom serves as a highly versatile synthetic handle. While isoxazoles are generally resistant to electrophilic attack, the C5 position, activated by the adjacent electronegative oxygen and the electron-withdrawing nature of the ring, is highly susceptible to Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr)[3][4].
Caption: Reactivity pathways of 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid.
Validated Experimental Protocols
Trustworthiness: Self-Validating Systems The following protocols are designed with built-in analytical checkpoints to ensure reproducibility and high-fidelity synthesis.
Protocol A: Amide Coupling at the C4-Acetic Acid Position This protocol utilizes HATU to prevent racemization of sensitive amine partners and to drive the coupling of sterically hindered substrates.
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Activation: Dissolve 1.0 eq of 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active OBt ester.
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Coupling: Add 1.1 eq of the desired primary or secondary amine.
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Reaction: Stir at room temperature for 2-4 hours. Self-Validation Check: Spot on TLC (EtOAc/Hexane 1:1); the disappearance of the highly polar acid baseline spot confirms activation and consumption.
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Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, and dry over Na2SO4.
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Purification: Concentrate in vacuo and purify via silica gel flash chromatography.
Protocol B: C5-Selective Suzuki-Miyaura Cross-Coupling This protocol leverages the C5-chlorine for diversification. Pd(dppf)Cl2 is selected as the catalyst because its bidentate ligand provides the necessary electron density to facilitate oxidative addition into the relatively strong C-Cl bond of the isoxazole[3].
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Preparation: In a microwave vial, combine 1.0 eq of the isoxazole scaffold, 1.5 eq of aryl boronic acid, and 3.0 eq of K2CO3 in a 4:1 mixture of 1,4-Dioxane and H2O.
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Degassing: Sparge the mixture with N2 gas for 10 minutes to remove dissolved oxygen, preventing catalyst poisoning and homocoupling of the boronic acid.
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Catalysis: Add 0.05 eq of Pd(dppf)Cl2. Seal the vial.
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Heating: Heat the reaction mixture at 90°C for 2-4 hours.
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Self-Validating LC-MS Check: Sample the reaction and analyze via LC-MS. The starting material exhibits a distinct 3:1 isotopic distribution characteristic of the ³⁵Cl/³⁷Cl ratio. The complete disappearance of this isotopic signature in the product mass spectrum provides immediate, orthogonal confirmation of successful C-Cl bond activation and coupling.
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Isolation: Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC.
Caption: Workflow for self-validating C5 Suzuki-Miyaura cross-coupling.
Conclusion
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid is a premium bifunctional scaffold. By understanding the causality behind its structural features—specifically the flexibility imparted by the acetic acid linker and the orthogonal reactivity of the C5-chlorine—medicinal chemists can deploy this molecule to rapidly generate diverse, high-value libraries for hit-to-lead optimization.
References
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Guidechem. "Fluoro(5-methyl-1,2-oxazol-3-yl)acetic acid - Guidechem"[1]. Available at: 5
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BLDpharm. "1008304-86-6|2-(3-Methyl-1,2-oxazol-4-yl)acetic acid - BLDpharm"[2]. Available at: 2
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VDOC.PUB. "Chemistry Of Heterocyclic Compounds: Isoxazoles, Part 1, Volume 49 [PDF] - VDOC.PUB"[3]. Available at: 3
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DOKUMEN.PUB. "Strategies and Solutions to Advanced Organic Reaction Mechanisms: A New Perspective on McKillop's Problems [1 ed.]"[4]. Available at: 4
